molecular formula C10H10N2O2 B1315330 Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 80537-14-0

Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B1315330
CAS No.: 80537-14-0
M. Wt: 190.2 g/mol
InChI Key: RVUORKIVEWOASG-UHFFFAOYSA-N
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Description

Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring

Biochemical Analysis

Biochemical Properties

Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been identified as an inhibitor of the alpha-isoform of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth, proliferation, and survival . The compound interacts with the ATP-binding site of PI3K, thereby inhibiting its activity. This interaction is characterized by the binding of this compound to the active site of the enzyme, preventing the phosphorylation of downstream targets. Additionally, the compound has shown interactions with other biomolecules, including various proteins involved in cell signaling pathways .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, the compound induces apoptosis by inhibiting the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased cell death . It also affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation. Furthermore, this compound influences cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound acts as an inhibitor of PI3K by binding to its ATP-binding site, thereby preventing the enzyme from phosphorylating its substrates . This inhibition leads to the downregulation of the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation. Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on PI3K and other target enzymes, leading to sustained changes in cellular function . Prolonged exposure to the compound may result in adaptive cellular responses, such as the upregulation of compensatory pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits PI3K activity, leading to reduced tumor growth in cancer models . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interactions with off-target enzymes and proteins, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound, contributing to its overall pharmacological effects . Additionally, this compound has been shown to affect metabolic flux by altering the activity of key enzymes involved in glycolysis and oxidative phosphorylation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound exhibits high gastrointestinal absorption and can cross the blood-brain barrier, indicating its potential for central nervous system applications . Once inside the cells, this compound is distributed to various subcellular compartments, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, this compound has been observed to accumulate in the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors . The localization of the compound is likely regulated by specific targeting signals and post-translational modifications that direct it to its sites of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of aminopyrazoles with β-ketoesters under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of materials with specific photophysical properties.

Comparison with Similar Compounds

  • Ethyl Pyrazolo[1,5-a]pyrimidine-2-carboxylate
  • Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate
  • Ethyl Pyrazolo[1,5-a]pyridine-4-carboxylate

Comparison: Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, making it a valuable compound for targeted applications in medicinal chemistry .

Properties

IUPAC Name

ethyl pyrazolo[1,5-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-7-8-5-3-4-6-12(8)11-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUORKIVEWOASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=CC=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512051
Record name Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80537-14-0
Record name Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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